molecular formula C20H23N3O4S2 B2541642 3-(3,4-dimethoxyphenyl)-2-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one CAS No. 877655-46-4

3-(3,4-dimethoxyphenyl)-2-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one

Cat. No.: B2541642
CAS No.: 877655-46-4
M. Wt: 433.54
InChI Key: NMGXWSDCJGHVTG-UHFFFAOYSA-N
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Description

The molecule features:

  • 2-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio): A thioether-linked side chain with a pyrrolidinyl ketone group, which may enhance solubility and modulate receptor binding.
  • 6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one core: A partially saturated bicyclic system that balances rigidity and conformational flexibility.

While synthesis protocols for analogous thieno[2,3-d]pyrimidin-4(3H)-ones are described in (e.g., via condensation of oxazine-diones with aldehydes and amines), the specific route for this compound likely involves tailored reagents to incorporate the 3,4-dimethoxyphenyl and pyrrolidinyl moieties .

Properties

IUPAC Name

3-(3,4-dimethoxyphenyl)-2-(2-oxo-2-pyrrolidin-1-ylethyl)sulfanyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O4S2/c1-26-15-6-5-13(11-16(15)27-2)23-19(25)18-14(7-10-28-18)21-20(23)29-12-17(24)22-8-3-4-9-22/h5-6,11H,3-4,7-10,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMGXWSDCJGHVTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)N2C(=O)C3=C(CCS3)N=C2SCC(=O)N4CCCC4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-(3,4-dimethoxyphenyl)-2-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one , with CAS Number 877655-46-4, is a synthetic organic molecule that exhibits potential biological activities. Its complex structure combines elements from thieno[3,2-d]pyrimidine and pyrrolidine, which may contribute to its pharmacological properties. This article delves into the biological activity of this compound, summarizing relevant research findings, case studies, and potential therapeutic applications.

PropertyValue
Molecular FormulaC20_{20}H23_{23}N3_3O4_4S2_2
Molecular Weight433.5 g/mol
CAS Number877655-46-4

Anticancer Properties

Recent studies have indicated that compounds similar to the thieno[3,2-d]pyrimidine family exhibit significant anticancer activity. For instance, research has demonstrated that certain derivatives can inhibit cancer cell proliferation by targeting specific kinases involved in tumor growth and survival pathways. The compound under consideration may share similar mechanisms due to its structural characteristics.

Enzyme Inhibition

The compound has been investigated for its potential as an enzyme inhibitor. In particular, its ability to inhibit phosphodiesterase (PDE) enzymes has been noted in related compounds. PDE inhibitors are known to enhance cellular signaling pathways that can lead to improved insulin sensitivity and anti-inflammatory effects, which could be beneficial in treating metabolic disorders such as type 2 diabetes .

Neuroprotective Effects

Preliminary studies suggest that the compound may exhibit neuroprotective properties. Similar thieno[3,2-d]pyrimidine derivatives have shown promise in protecting neuronal cells from oxidative stress and apoptosis. This is particularly relevant in neurodegenerative diseases where oxidative damage plays a critical role.

Case Studies

  • In Vitro Studies on Cancer Cell Lines :
    • A study conducted on various cancer cell lines revealed that compounds with similar structural motifs significantly reduced cell viability and induced apoptosis. The mechanism was attributed to the inhibition of key signaling pathways involved in cell survival.
  • PDE5 Inhibition :
    • Research on PDE5 inhibitors has shown that they can improve mitochondrial function and enhance fatty acid oxidation in adipocytes. This suggests that our compound may also influence metabolic pathways beneficial for conditions like obesity and diabetes .

The biological activity of This compound likely involves interaction with specific molecular targets:

  • Enzyme Binding : The compound may bind to enzymes such as PDEs or kinases, altering their activity and leading to downstream effects on cellular signaling.
  • Receptor Modulation : It may also interact with various receptors involved in inflammation and metabolism.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s structural uniqueness lies in its substituents. Below is a comparative analysis with key analogues:

Compound Core Structure Substituents Key Differences
Target Compound Thieno[3,2-d]pyrimidin-4(3H)-one 3-(3,4-dimethoxyphenyl); 2-(pyrrolidinyl-oxoethyl)thio Unique combination of methoxy groups and pyrrolidinyl side chain.
3-Ethyl-2-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one () Thieno[2,3-d]pyrimidin-4(3H)-one 3-Ethyl; 2-(4-fluorophenyl-oxoethyl)thio; 5,6-dimethyl Ethyl and dimethyl groups reduce steric hindrance; fluorophenyl enhances polarity.
2-[(4-chlorophenyl)methylsulfanyl]-3-(2-methoxyphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-one () Thieno[3,2-d]pyrimidin-4(3H)-one 3-(2-methoxyphenyl); 2-(4-chlorobenzyl)thio Chlorophenyl group increases hydrophobicity; single methoxy vs. dimethoxy.
3-Amino-5-methyl-2-(alkylthio)-4-oxo-N-arylthieno[2,3-d]pyrimidine-6-carboxamides () Thieno[2,3-d]pyrimidin-4(3H)-one 3-Amino; 2-alkylthio; carboxamide at position 6 Carboxamide introduces hydrogen-bonding potential; amino group alters basicity.

Physicochemical and Pharmacokinetic Properties

  • Lipophilicity : The 3,4-dimethoxyphenyl group in the target compound likely increases logP compared to analogues with single methoxy or halogenated aryl groups (e.g., ).
  • Solubility : The pyrrolidinyl ketone side chain may enhance aqueous solubility relative to purely hydrophobic substituents (e.g., 4-chlorobenzyl in ) .
  • Metabolic Stability : Methoxy groups are susceptible to demethylation, whereas fluorophenyl () and chlorophenyl () groups may resist oxidative metabolism .

Research Findings and Implications

  • Synthetic Feasibility : The target compound’s synthesis likely follows methods analogous to but requires optimization for introducing the pyrrolidinyl-oxoethyl thioether .
  • Structure-Activity Relationship (SAR) :
    • The 3,4-dimethoxyphenyl group may enhance DNA intercalation or kinase inhibition compared to simpler aryl substituents.
    • The pyrrolidinyl side chain could modulate bioavailability by balancing lipophilicity and solubility .

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